6-Chloro-4,7-dimethoxybenzo[d]thiazol-2(3H)-one
Description
6-Chloro-4,7-dimethoxybenzo[d]thiazol-2(3H)-one is a benzothiazolone derivative characterized by a chloro substituent at position 6 and methoxy groups at positions 4 and 6. This compound belongs to a class of heterocyclic structures known for diverse biological activities, including antifungal, antidepressant, and anticonvulsant effects .
Properties
IUPAC Name |
6-chloro-4,7-dimethoxy-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c1-13-5-3-4(10)7(14-2)8-6(5)11-9(12)15-8/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOALCAWMNKBKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1NC(=O)S2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,7-dimethoxybenzo[d]thiazol-2(3H)-one typically involves the reaction of 2-amino-6-chlorobenzothiazole with appropriate reagents under controlled conditions. One common method includes the use of microwave irradiation in the presence of 1-butyl-3-methylimidazolium and inorganic anions to yield fluorinated benzothiazolo[2,3-b]quinazoline-2H-ones analogues .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. These methods often involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,7-dimethoxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.
Substitution: Commonly involves replacing a chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of functionalized benzothiazole compounds .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is recognized for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that benzothiazole derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Case Studies on Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:
| Compound | Cell Line Tested | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Etoposide | SiHa | 10.5 | Reference drug |
| 6-Chloro-4,7-dimethoxybenzo[d]thiazol-2(3H)-one | MCF-7 | 0.09 | Significant efficacy |
| This compound | A549 | 0.03 | Enhanced activity compared to Etoposide |
These results highlight the compound's superior activity compared to standard chemotherapeutic agents, indicating its potential for further development in cancer therapy .
Biological Studies
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This interaction can modulate their activities, leading to various biological outcomes including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Properties
In addition to its anticancer potential, the compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi by disrupting their metabolic pathways .
Materials Science Applications
The compound's unique chemical structure also lends itself to applications in materials science. It has been explored for use in developing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals opens avenues for creating advanced materials used in electronics and photonics .
Summary of Applications
-
Medicinal Chemistry
- Anticancer agent
- Antimicrobial properties
- Potential anti-inflammatory effects
-
Biological Research
- Mechanistic studies on enzyme interactions
- Probe for biochemical pathways
-
Materials Science
- Development of electronic materials
- Synthesis of novel compounds with unique properties
Mechanism of Action
The mechanism of action of 6-Chloro-4,7-dimethoxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in cell proliferation and inflammation. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Melting Points and Stability
- 6g (thiadiazolylcoumarin) : m.p. 213–215°C .
- 4d (oxadiazole-linked) : m.p. 162–164°C .
Chloro and methoxy groups in the target compound may increase melting points compared to methyl or aryl-substituted analogs due to enhanced intermolecular interactions.
Spectral Data
- IR : Expected C=O stretch near 1,725 cm⁻¹ (similar to 6g and 4d) and C=N/C-O stretches .
- NMR : Methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons influenced by substituent electronic effects .
Antifungal Activity
Oxadiazole-linked derivatives (e.g., 4i) show moderate inhibition against Colletotrichum orbiculare and Botrytis cinerea .
Antidepressant Effects
Derivatives like 2c and 2d reduce immobility time in forced swim tests (FST) by 40–50% . Methoxy groups in the target compound could modulate serotoninergic activity, but this requires experimental validation.
Biological Activity
6-Chloro-4,7-dimethoxybenzo[d]thiazol-2(3H)-one is a heterocyclic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Chemical Formula : C₉H₈ClN₁O₃S
- CAS Number : 1368146-91-1
- Molecular Weight : 229.68 g/mol
Synthesis
The synthesis of this compound typically involves multi-step procedures that include the formation of the thiazole ring and subsequent chlorination and methoxylation reactions. These processes often utilize reagents such as acetic acid and various catalysts to facilitate reactions under controlled conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it has been effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It influences key signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways .
Case Studies
- Cytotoxicity Assays : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
- Antimicrobial Testing : In antimicrobial assays, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL against selected bacterial strains .
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
